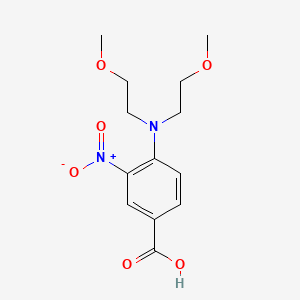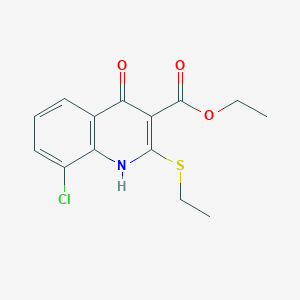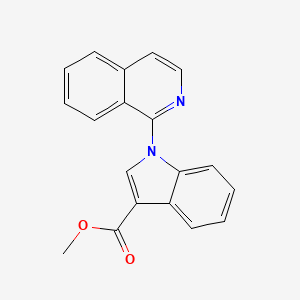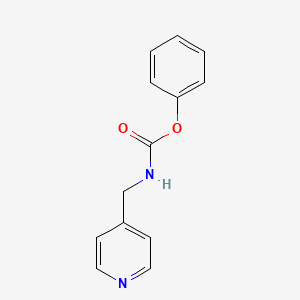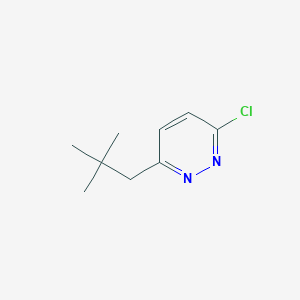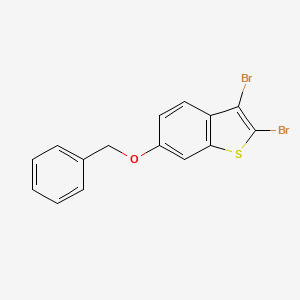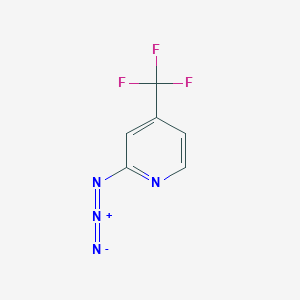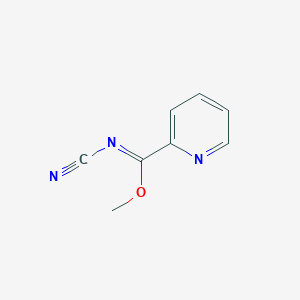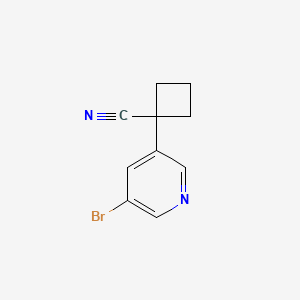
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile
Overview
Description
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound characterized by the presence of a brominated pyridine ring attached to a cyclobutanecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclobutanecarbonitrile formation. One common method includes the reaction of 5-bromo-3-pyridinecarboxaldehyde with cyclobutanecarbonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by cyclobutanecarbonitrile synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring.
Reduction Products: Reduced forms of the cyclobutanecarbonitrile moiety.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanecarbonitrile moiety may contribute to the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromo-3-pyridineacetic acid
- 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Uniqueness: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of a brominated pyridine ring and a cyclobutanecarbonitrile moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-8(5-13-6-9)10(7-12)2-1-3-10/h4-6H,1-3H2 |
InChI Key |
OGJHEDMSRUTELG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
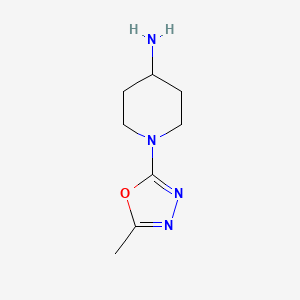
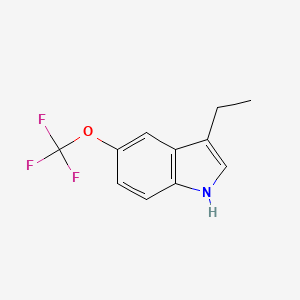
![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)
